molecular formula C20H22N2O3S B2592313 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide CAS No. 1351660-29-1

2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide

Cat. No.: B2592313
CAS No.: 1351660-29-1
M. Wt: 370.47
InChI Key: PRUCCBHODYOKOA-UHFFFAOYSA-N
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Description

This compound features a 2-methoxybenzenesulfonamide core linked via a rigid but-2-yn-1-yl chain to a 1,2,3,4-tetrahydroisoquinoline moiety. The tetrahydroisoquinoline moiety, a common scaffold in alkaloids and kinase inhibitors, may confer additional target specificity or modulate pharmacokinetic properties .

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-25-19-10-4-5-11-20(19)26(23,24)21-13-6-7-14-22-15-12-17-8-2-3-9-18(17)16-22/h2-5,8-11,21H,12-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUCCBHODYOKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC#CCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols .

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the production of cytokines and other inflammatory mediators, leading to its anti-inflammatory and immunomodulatory effects . The exact molecular targets and pathways involved may include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Functional Differences

The following table highlights structural and functional distinctions between the target compound and analogues:

Compound Core Structure Linker Type Heterocyclic Moiety Hypothesized Target
Target Compound 2-Methoxybenzenesulfonamide But-2-yn-1-yl 1,2,3,4-Tetrahydroisoquinoline Enzymes (e.g., kinases, CA)
N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide Quaternary ammonium But-2-yn-1-yl 1,2,3,4-Tetrahydroacridine Cholinesterases
Generic Benzenesulfonamide Derivatives Benzenesulfonamide Amide/ethylene Piperidine/morpholine Carbonic anhydrase/COX

Structural and Functional Analysis

  • Linker Rigidity : Both the target compound and the cholinesterase inhibitor in employ a but-2-yn-1-yl linker, which restricts rotational freedom compared to flexible ethylene or alkyl chains. This rigidity may enhance target binding but reduce solubility .
  • Pharmacophore Differences : The target compound’s sulfonamide group contrasts with the quaternary ammonium and dihydroisoxazole groups in ’s analogue. Sulfonamides typically exhibit higher acidity (pKa ~10), favoring interactions with basic residues in enzyme active sites, whereas quaternary ammonium groups may enhance membrane permeability or cholinesterase affinity .
  • Heterocyclic Moieties: The tetrahydroisoquinoline in the target compound is smaller and less planar than the tetrahydroacridine in ’s analogue. Acridines often intercalate into DNA or inhibit topoisomerases, whereas tetrahydroisoquinolines are associated with kinase or neurotransmitter receptor modulation.

Research Findings and Hypotheses

  • Selectivity: The tetrahydroisoquinoline moiety could confer selectivity toward kinases (e.g., Src family) over carbonic anhydrase isoforms, distinguishing it from classical sulfonamide drugs.

Biological Activity

Introduction

2-Methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring, with a methoxy substituent and a tetrahydroisoquinoline moiety linked via a butynyl chain. Its molecular formula is C22H26N2O3SC_{22}H_{26}N_{2}O_{3}S with a molecular weight of approximately 402.52 g/mol. This unique structure may confer diverse biological activities.

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions with various biological targets. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Several studies have indicated that compounds similar to 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-y]benzene sulfonamide exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown efficacy against various pathogens:

CompoundActivityReference
4-Amino-N-(4-chlorophenyl)-benzenesulfonamideAntibacterial
5-Chloro-N-(4-methylphenyl)-benzenesulfonamideAntifungal

These findings suggest that the target compound may also possess similar antimicrobial capabilities.

Cardiovascular Effects

Research has demonstrated that certain sulfonamide derivatives can influence cardiovascular parameters. A study utilizing isolated rat heart models evaluated the effects of various compounds on perfusion pressure and coronary resistance:

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Benzene Sulfonamide0.001Decreased
4-(2-Aminoethyl)-benzenesulfonamide0.001Significant decrease

The results indicated that these compounds could modulate cardiovascular functions through interactions with calcium channels .

The mechanism by which 2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-y)but-2-y]benzene sulfonamide exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Receptor Interaction : Potential interactions with neurotransmitter systems could explain neuroactive properties.
  • Calcium Channel Modulation : Effects on perfusion pressure suggest involvement in calcium channel inhibition.

Case Studies and Research Findings

Recent research has provided insights into the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A derivative featuring the tetrahydroisoquinoline scaffold demonstrated significant activity against drug-resistant strains of bacteria .
  • Pharmacokinetic Evaluation : Computational models indicated favorable absorption and distribution characteristics for sulfonamide derivatives, suggesting potential for therapeutic use .

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